Hydroxy-PEG6-t-butyl ester

Catalog No.
S530218
CAS No.
361189-64-2
M.F
C19H38O9
M. Wt
410.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-PEG6-t-butyl ester

CAS Number

361189-64-2

Product Name

Hydroxy-PEG6-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C19H38O9

Molecular Weight

410.5

InChI

InChI=1S/C19H38O9/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h20H,4-17H2,1-3H3

InChI Key

VGGDPFAYSOSIOK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

Hydroxy-PEG6-t-butyl ester

Description

The exact mass of the compound Hydroxy-PEG6-t-butyl ester is 410.2516 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Tool

  • Structure and Properties: Hydroxy-PEG6-t-butyl ester is a heterobifunctional linker molecule. This means it has two functional groups with distinct chemical properties at each end []. One end possesses a hydroxyl group (OH), while the other end boasts a t-butyl ester protected carboxylic acid (COOH) group []. The PEG spacer in the middle (PEG6) signifies a chain of six polyethylene glycol units, known for their hydrophilic nature, promoting water solubility.
  • Function: The unique combination of functionalities makes Hydroxy-PEG6-t-butyl ester a valuable tool for bioconjugation. The hydroxyl group allows for further chemical modifications or conjugation with other molecules containing reactive groups []. The t-butyl ester, on the other hand, acts as a protective cap for the carboxylic acid. This cap can be selectively removed under acidic conditions, revealing a reactive group for conjugation with other biomolecules [].

Applications in Drug Development

  • Antibody-Drug Conjugates (ADCs): Hydroxy-PEG6-t-butyl ester finds application in the development of ADCs, a class of targeted therapies combining antibodies with potent cytotoxic drugs []. The linker can be used to attach the drug molecule to the antibody, facilitating targeted delivery to diseased cells [].
  • PROTAC® Molecules: This molecule also plays a role in the synthesis of PROTAC® chimeras, a novel approach for targeted protein degradation []. PROTAC® molecules recruit cellular machinery to degrade specific proteins, offering a promising strategy for treating various diseases [].

Hydroxy-PEG6-t-butyl ester is a derivative of polyethylene glycol, featuring a hydroxyl group at one end and a t-butyl ester at the other. Its molecular formula is C19H38O9, with a molecular weight of approximately 410.5 g/mol. This compound is characterized by its hydrophilic polyethylene glycol spacer, which enhances solubility in aqueous environments, making it particularly useful in various biochemical applications . The presence of the hydroxyl group allows for further derivatization, while the t-butyl ester can be deprotected under acidic conditions, facilitating additional chemical modifications .

  • Deprotection: Under acidic conditions, the t-butyl ester can be hydrolyzed to yield a carboxylic acid, enabling further functionalization.
  • Esterification: The hydroxyl group can react with various carboxylic acids to form esters, expanding the range of possible derivatives.
  • Bioconjugation: The hydroxyl group can also be utilized for the conjugation of biomolecules such as proteins and nucleic acids, enhancing their stability and solubility .

Hydroxy-PEG6-t-butyl ester exhibits significant biological activity due to its biocompatible nature. It is commonly used in drug delivery systems and bioconjugation applications. The hydrophilic properties of polyethylene glycol enhance the solubility and circulation time of therapeutic agents in biological systems. This compound has shown promise in increasing the half-life of proteins and improving their pharmacokinetic profiles .

The synthesis of Hydroxy-PEG6-t-butyl ester typically involves the following steps:

  • Polymerization: Ethylene oxide units are polymerized to form the polyethylene glycol backbone.
  • Functionalization: The hydroxyl end can be introduced through selective reactions involving hydroxylation techniques.
  • Esterification: The t-butyl ester is formed by reacting the terminal hydroxyl group with t-butyl chloroformate or similar reagents under controlled conditions .

Hydroxy-PEG6-t-butyl ester has a wide range of applications:

  • Bioconjugation: Used to modify proteins and nucleic acids to enhance their stability and functionality.
  • Drug Delivery: Serves as a carrier for pharmaceuticals, improving solubility and bioavailability.
  • Diagnostics: Utilized in the development of diagnostic agents due to its ability to improve the performance of biomolecules in assays .

Studies on Hydroxy-PEG6-t-butyl ester have demonstrated its effectiveness in enhancing interactions between biomolecules. Its ability to increase solubility allows for improved binding affinity in various biochemical assays. Furthermore, its biocompatibility makes it suitable for use in vivo, where it can facilitate targeted delivery of therapeutic agents while minimizing immunogenic responses .

Hydroxy-PEG6-t-butyl ester shares similarities with several other polyethylene glycol derivatives. Below is a comparison highlighting its uniqueness:

Compound NameFunctional GroupsMolecular WeightUnique Features
Hydroxy-PEG6-t-butyl esterHydroxyl, t-butyl ester410.5 g/molVersatile for bioconjugation; easily deprotected
Acid-PEG6-t-butyl esterCarboxylic acid, t-butyl ester410.5 g/molAcidic end allows for different reactivity
Hydroxy-PEG8-t-butyl esterHydroxyl, t-butyl ester498.6 g/molLonger PEG chain may enhance solubility further
Bromo-PEG6-t-butyl esterBromo, t-butyl ester410.5 g/molReactive bromine allows for different coupling reactions

Hydroxy-PEG6-t-butyl ester stands out due to its balance of hydrophilicity and functional versatility, making it an attractive choice for researchers looking to modify biomolecules effectively .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Exact Mass

410.2516

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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